Desmethylsibutramine hydrochloride
Overview
Description
Mechanism of Action
Desmethylsibutramine hydrochloride, also known as N-Desmethylsibutramine hydrochloride, is an active metabolite of the anorectic drug sibutramine . It is a more potent monoamine reuptake inhibitor than sibutramine .
Target of Action
This compound primarily targets the norepinephrine, serotonin, and dopamine transporters . These transporters play a crucial role in regulating the reuptake of neurotransmitters, which are chemicals that transmit signals in the brain.
Mode of Action
This compound inhibits the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, desmethylsibutramine promotes a sense of satiety and decrease in appetite, thereby reducing food intake .
Biochemical Pathways
The inhibition of neurotransmitter reuptake by this compound affects several biochemical pathways. It primarily influences the serotoninergic, noradrenergic, and dopaminergic pathways . The downstream effects of these pathways include mood regulation, appetite control, and the reward system, respectively.
Pharmacokinetics
Its parent compound, sibutramine, is known to undergo considerable first-pass metabolism . The metabolites M1 and M2, which likely include desmethylsibutramine, inhibit the reuptake of neurotransmitters both in vitro and in vivo .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine, serotonin, and dopamine, it increases the levels of these substances in synaptic clefts . This increase can enhance feelings of satiety and reduce appetite, contributing to weight loss .
Action Environment
Biochemical Analysis
Biochemical Properties
Desmethylsibutramine hydrochloride is a metabolite of Sibutramine, a serotonin and noradrenaline reuptake inhibitor (SNR) . It decreases calorie intake and increases energy expenditure . It interacts with enzymes and proteins involved in the reuptake of these neurotransmitters, thereby influencing biochemical reactions .
Cellular Effects
This compound influences cell function by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, this compound promotes a sense of satiety and decrease in appetite, thereby reducing food intake .
Temporal Effects in Laboratory Settings
It is known that all sibutramine metabolites are excreted as glucuroconjugates .
Metabolic Pathways
This compound is involved in the metabolic pathways of the parent compound, sibutramine . It is a metabolite of sibutramine and is excreted as glucuroconjugates .
Preparation Methods
Desmethylsibutramine hydrochloride can be synthesized through various methods. One common approach involves the asymmetric synthesis, resolution of the racemate with a chiral acid, or chiral column HPLC separation . The synthetic route typically involves the reaction of 1-(4-chlorophenyl)cyclobutylamine with N,N-dimethylbutan-1-amine under specific reaction conditions to yield desmethylsibutramine, which is then converted to its hydrochloride salt .
Chemical Reactions Analysis
Desmethylsibutramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desmethylsibutramine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Desmethylsibutramine hydrochloride is compared with other similar compounds, such as:
Sibutramine: The parent compound, which is less potent as a monoamine reuptake inhibitor.
Didesmethylsibutramine: Another metabolite of sibutramine with similar but distinct pharmacological properties.
N-ethyl and 3,4-dichloro derivatives: These compounds are also used in weight loss products and have varying degrees of potency and efficacy.
This compound is unique due to its higher potency as a monoamine reuptake inhibitor compared to sibutramine and its other metabolites .
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-94-7 | |
Record name | Desmethylsibutramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84467-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylsibutramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01HKI9MTT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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